molecular formula C12H19N3S2 B150275 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine CAS No. 131987-16-1

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine

Cat. No. B150275
M. Wt: 269.4 g/mol
InChI Key: SFXHHGRYNXLPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains sulfur, nitrogen, and carbon atoms in its structure. It is a member of the thiadiazole family of compounds and has been synthesized using different methods.

Mechanism Of Action

The exact mechanism of action of 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine is not fully understood, but research studies have provided some insights into its mode of action. It is believed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. It has also been found to modulate the expression of certain genes that are involved in these pathways.

Biochemical And Physiological Effects

The compound 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the body, which are responsible for the development of inflammation. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been found to have analgesic effects, making it a potential candidate for the development of new pain management therapies.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine in lab experiments include its potential anti-inflammatory, anti-cancer, and analgesic properties. It is also a relatively stable compound that can be easily synthesized using different methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.

Future Directions

There are several future directions for the research and development of 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine. One of the most significant areas of research is the development of new anti-cancer therapies based on this compound. Research studies have shown promising results in the inhibition of cancer cell growth, and further studies are needed to explore its full potential. Another area of research is the development of new pain management therapies based on this compound. Research studies have shown its analgesic effects, and further studies are needed to explore its potential in this area. Finally, more research is needed to understand the exact mechanism of action of this compound, which will help in the development of more effective therapies based on this compound.
Conclusion
3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been the subject of various scientific research studies. Research studies have shown that this compound has potential anti-inflammatory, analgesic, and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Further research is needed to explore its full potential and develop more effective therapies based on this compound.

Synthesis Methods

The synthesis of 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-butylthio-1,2,5-thiadiazole-4-carboxylic acid with 1,2,5,6-tetrahydropyridine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the final product. Other methods involve the use of different starting materials or reagents, but the basic principle of cyclization remains the same.

Scientific Research Applications

The compound 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine has been the subject of various scientific research studies due to its potential applications in different fields. One of the most significant applications of this compound is in the field of medicine. Research studies have shown that this compound has potential anti-inflammatory, analgesic, and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies.

properties

CAS RN

131987-16-1

Product Name

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine

Molecular Formula

C12H19N3S2

Molecular Weight

269.4 g/mol

IUPAC Name

3-butylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C12H19N3S2/c1-3-4-8-16-12-11(13-17-14-12)10-6-5-7-15(2)9-10/h6H,3-5,7-9H2,1-2H3

InChI Key

SFXHHGRYNXLPKT-UHFFFAOYSA-N

SMILES

CCCCSC1=NSN=C1C2=CCCN(C2)C

Canonical SMILES

CCCCSC1=NSN=C1C2=CCCN(C2)C

Other CAS RN

131987-16-1

synonyms

(11C)butylthio-TZTP
3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine
3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine oxalate
3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, 11C-labeled
butylthio-TZTP

Origin of Product

United States

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